2,3,6-Trichloro-4-(trifluoromethoxy)aniline
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Overview
Description
2,3,6-Trichloro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H3Cl3F3NO. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical products . This compound is characterized by the presence of three chlorine atoms and a trifluoromethoxy group attached to an aniline ring, making it a highly functionalized aromatic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline typically involves the chlorination of 4-(trifluoromethoxy)aniline. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as gas chromatography for monitoring the reaction progress and product purification is common.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
2,3,6-Trichloro-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethoxy groups enhances its reactivity and ability to form stable complexes with various substrates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,6-Dichloro-4-(trifluoromethoxy)aniline: Similar structure but with fewer chlorine atoms.
4-(Trifluoromethoxy)aniline: Lacks the chlorine atoms, making it less reactive in certain contexts
Uniqueness: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is unique due to the specific positioning of its chlorine atoms and the trifluoromethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2,3,6-trichloro-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3NO/c8-2-1-3(15-7(11,12)13)4(9)5(10)6(2)14/h1H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXFMXFYZWHRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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